1-(3-Aminopropyl)-4-ethoxypyrrolidin-3-ol
Overview
Description
“1-(3-Aminopropyl)-4-ethoxypyrrolidin-3-ol” is a compound that contains an aminopropyl group, an ethoxy group, and a pyrrolidinol group . These functional groups suggest that the compound might have interesting chemical properties and potential applications in various fields, such as materials science or medicinal chemistry.
Synthesis Analysis
While the specific synthesis route for “this compound” is not available, similar compounds are often synthesized through reactions involving amines and alcohols . The exact method would depend on the desired configuration and the specific conditions, such as temperature, solvent, and catalyst.
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The 3-aminopropyl group suggests a three-carbon chain attached to the ring via a nitrogen atom, and the 4-ethoxypyrrolidin-3-ol indicates an ethoxy group and a hydroxyl group attached to the ring .
Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by its functional groups. The amine group could participate in reactions with acids and alkyl halides . The alcohol group could undergo reactions such as esterification or oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups and molecular structure. The presence of polar functional groups like the amine and alcohol could make the compound soluble in polar solvents .
Scientific Research Applications
Synthesis of Pyrrolidine Derivatives
1-(3-Aminopropyl)-4-ethoxypyrrolidin-3-ol serves as a precursor in the synthesis of various pyrrolidine derivatives. For example, it can be involved in the efficient synthesis of 3-ethoxypyrrolidine-2,5-diones and cis-2,3,3a,6a-tetrahydrofuro(2,3-c)pyrrole-4,6(5H)-diones from β-cyanocarboxylic acids. This process is characterized by a direct cyclization reaction, yielding the desired products in good yields and short reaction times (Zanatta et al., 2012).
Antibacterial Agents
The compound is also integral in the development of antibacterial agents. For instance, 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, synthesized using a similar pyrrolidine structure, have shown significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria (Egawa et al., 1984).
Surface Chemistry
In surface chemistry, the reactivity of compounds similar to this compound, such as (3-Aminopropyl)dimethylethoxysilane, with silica surfaces has been investigated. This research provides insights into the adsorption mechanisms and the formation of Si-O-Si linkages, crucial for understanding surface modifications and interactions (White & Tripp, 2000).
Asymmetric Synthesis
The compound is also applied in asymmetric synthesis techniques, such as the synthesis of syn/anti-1,3-amino alcohols. A novel method involving proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes has been developed, showcasing the versatility of pyrrolidine derivatives in organic synthesis (Jha et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-aminopropyl)-4-ethoxypyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-2-13-9-7-11(5-3-4-10)6-8(9)12/h8-9,12H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWUATORHDOKGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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